molecular formula C9H7NO4 B2473312 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 24132-22-7

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

カタログ番号 B2473312
CAS番号: 24132-22-7
分子量: 193.158
InChIキー: WNFLNPVDIMTEKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid” is an organic compound . It is usually a white or light yellow solid .


Synthesis Analysis

This compound can be synthesized through a flow chemistry approach to libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . Another method involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO4 . The molecular weight is 193.16 .


Chemical Reactions Analysis

This compound is a weak acid and can react with bases to form the corresponding salts . It can also undergo reactions such as O-alkylation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . The predicted density is 1.459±0.06 g/cm3 . The melting point is generally within the range of 100-150°C .

科学的研究の応用

Anti-Hematologic Malignancies Activities

The compound has been used in the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives , which are new BET bromodomain inhibitors for anti-hematologic malignancies activities . These inhibitors have shown good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .

Inhibition of BRD4

The bromodomain and extra-terminal proteins (BETs), particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . The compound has been used in the synthesis of benzomorpholinone derivatives, which have been biologically evaluated as BETs inhibitors .

Cancer Research

Abnormal expression of bromodomain-containing proteins (BRDs) plays important roles in a wide variety of tumors . The compound has been used in the synthesis of inhibitors that block the expression of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Inflammation Research

BET inhibitors, synthesized using the compound, have shown potential therapeutic effects beyond cancer, such as in inflammation .

Obesity Research

The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in obesity .

Cardiovascular Disease Research

BET inhibitors, synthesized using the compound, have shown potential therapeutic effects in cardiovascular diseases .

Neurological Disorders Research

The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in neurological disorders .

Herbicidal Activity

The compound has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin . The mode of action of these compounds has been identified as inhibition of protoporphyrinogen oxidase (protox) .

Safety and Hazards

This compound may be irritating to the skin, eyes, and respiratory tract . Therefore, appropriate protective measures, such as wearing gloves and goggles, should be taken when handling it . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion .

将来の方向性

Further optimization and mechanism studies on this chemotype are underway . This compound and its derivatives could potentially be valuable lead compounds for the development of specific cytotoxic agents for certain types of cancer .

特性

IUPAC Name

3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFLNPVDIMTEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。